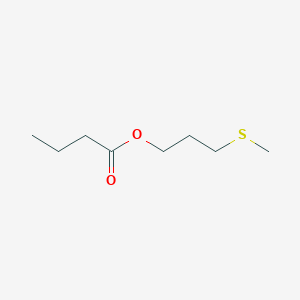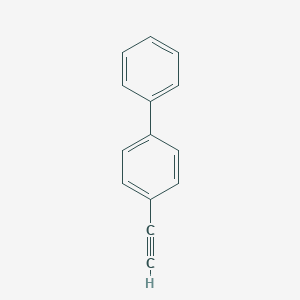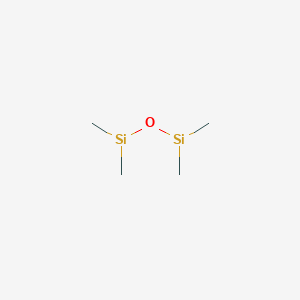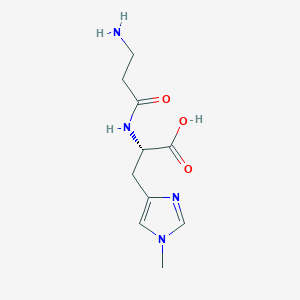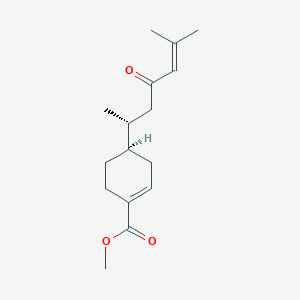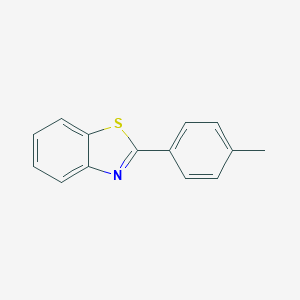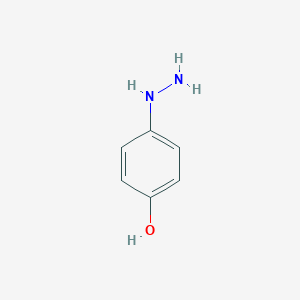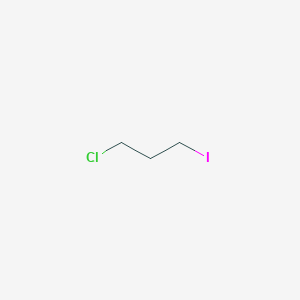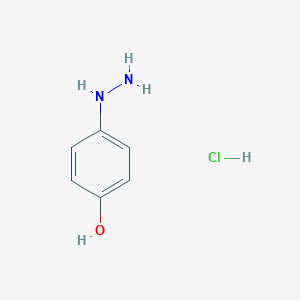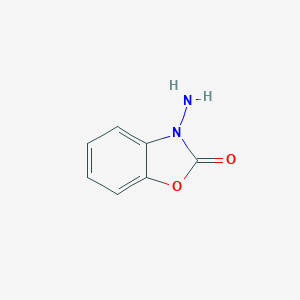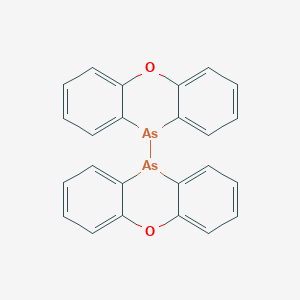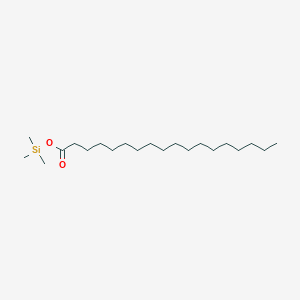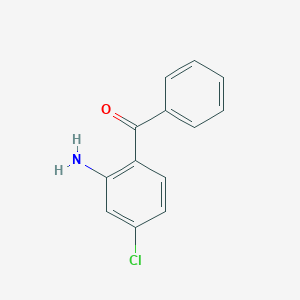
(2-Amino-4-chlorophenyl)(phenyl)methanone
Descripción general
Descripción
(2-Amino-4-chlorophenyl)(phenyl)methanone is a chemical compound that has been the subject of research due to its potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss (2-Amino-4-chlorophenyl)(phenyl)methanone, they do provide insights into related compounds and their synthesis, characterization, and applications, which can be informative for understanding the properties and potential uses of (2-Amino-4-chlorophenyl)(phenyl)methanone.
Synthesis Analysis
The synthesis of related compounds involves the creation of complex molecules with specific functional groups. For instance, the synthesis of an azo dye derived from (2-Amino-5-Chlorophenyl) phenyl methanone involves the formation of a complex with Fe (III) . This process is characterized by various analytical techniques, which are crucial for confirming the structure of the synthesized compounds. Although the exact synthesis of (2-Amino-4-chlorophenyl)(phenyl)methanone is not detailed, similar methodologies could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Amino-4-chlorophenyl)(phenyl)methanone is typically analyzed using spectroscopic methods such as IR, UV-Visible, and NMR . These techniques allow for the determination of the structural features and the identification of functional groups present in the molecule. Density functional theory (DFT) calculations are also employed to optimize the structure and predict various bonding features and vibrational wave numbers . Such analyses are essential for understanding the behavior and reactivity of the compound under study.
Chemical Reactions Analysis
The reactivity of a compound like (2-Amino-4-chlorophenyl)(phenyl)methanone can be inferred from studies on similar molecules. The presence of functional groups such as amino and chloro substituents can influence the chemical behavior of the compound. For example, azo dyes derived from related compounds can form complexes with metals, indicating potential reactivity in coordination chemistry . Additionally, the substitution of electron-withdrawing or electron-donating groups can lead to structural changes that affect the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The elemental composition, molar conductance, magnetic susceptibility, and thermal stability are some of the properties that can be determined experimentally . Theoretical calculations, such as those performed using DFT, can provide insights into the thermodynamic stability and reactivity of the compounds . The HOMO-LUMO energy gap, for instance, is indicative of the compound's stability and its potential to participate in chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
(2-Amino-4-chlorophenyl)(phenyl)methanone and its derivatives have been extensively researched in the field of organic chemistry, particularly in synthesis and structural characterization. Studies have shown the synthesis and characterization of various derivatives using techniques like UV, IR, NMR, and mass spectrometry. For example, Shahana and Yardily (2020) conducted a detailed study on the synthesis and spectral characterization of novel compounds related to (2-Amino-4-chlorophenyl)(phenyl)methanone, highlighting their structural properties and stability (Shahana & Yardily, 2020).
Docking Studies and Antibacterial Activity
Several research efforts have been focused on docking studies to understand the potential biological activities of these compounds. Shahana and Yardily (2020) also investigated the molecular docking of these compounds to assess their antibacterial activity. Their study provides insights into how the molecular structure of these compounds might interact with bacterial targets (Shahana & Yardily, 2020).
Crystal and Molecular Structures
The crystal and molecular structures of (2-Amino-4-chlorophenyl)(phenyl)methanone derivatives have been the subject of various studies. For example, Kubicki et al. (2012) explored the crystal and molecular structures of two 2-aminothiophene derivatives, which help in understanding the molecular conformation and interactions within the crystal lattice (Kubicki et al., 2012).
Anti-inflammatory Activity
Research on the anti-inflammatory activity of aminobenzophenones, a class related to (2-Amino-4-chlorophenyl)(phenyl)methanone, has been reported. Ottosen et al. (2003) synthesized a series of 4-aminobenzophenones and evaluated their anti-inflammatory activity, demonstrating their potential in inhibiting proinflammatory cytokines (Ottosen et al., 2003).
Applications in Material Science
In material science, derivatives of (2-Amino-4-chlorophenyl)(phenyl)methanone have been used in the synthesis and characterization of various complexes and compounds. For instance, Mini et al. (2013) detailed the synthesis and characterization of an Fe (III) complex with a derivative of this compound (Mini et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
(2-amino-4-chlorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELAWRHVRDOWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)(phenyl)methanone | |
CAS RN |
4076-50-0 | |
| Record name | 2-Amino-4-chlorobenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44WXS9U4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



